delta6-Testosterone enanthate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H38O3 |
|---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C26H38O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h9-10,17,20-23H,4-8,11-16H2,1-3H3/t20-,21-,22-,23-,25-,26-/m0/s1 |
InChI Key |
MBDSQHSIHDFMSA-IXKNJLPQSA-N |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Delta6 Testosterone Enanthate
Synthetic Pathways and Methodologies
The creation of delta-6-testosterone enanthate is a precise process that begins with the synthesis of its core structure, delta-6-testosterone, and culminates in its esterification.
Precursor Identification and Strategic Selection
The immediate precursor required for the synthesis of delta-6-testosterone enanthate is delta-6-testosterone (also known as 17β-Hydroxyandrosta-4,6-dien-3-one). biosynth.comsigmaaldrich.com The synthesis of this core molecule often begins with more fundamental steroid precursors. One documented pathway starts with 4-Androstenedione (4-AD) . The strategic selection of 4-AD is based on its structural similarity to the target molecule and its availability as a starting material in steroid synthesis.
Conversion of a suitable precursor like 4-Androstenedione into delta-6-testosterone.
Esterification of the 17β-hydroxyl group of delta-6-testosterone with enanthic acid (heptanoic acid) or its reactive equivalent.
The general biosynthesis of androgens such as testosterone (B1683101) involves precursors like dehydroepiandrosterone (B1670201) (DHEA) and androstenediol, which are converted through various enzymatic steps. nih.gov While these pathways form the basis of in-vivo steroidogenesis, chemical synthesis often employs different strategies for efficiency and control.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. The synthesis of the delta-6-testosterone precursor from 4-AD involves several steps, each requiring careful control of parameters.
A key step is the protection of the 3-keto group of 4-AD, often through etherification, before introducing the C6-C7 double bond. The subsequent reduction and hydrolysis steps must also be fine-tuned. For the initial etherification of 4-Androstenedione, specific reaction conditions have been optimized to enhance yield.
| Parameter | Optimal Range |
| 4-AD : Ethanol Ratio | 1 : 0.9–1.1 |
| Triethyl orthoformate | 0.7–0.9 equivalents |
| Catalyst (Pyridinium tribromide) | 0.0045–0.0055 equivalents |
| Temperature | 42–45°C |
| Reaction Time | 7.5–8.5 hours |
This interactive table presents optimized conditions for the etherification of 4-Androstenedione, a key step in a synthetic route to delta-6-testosterone.
Following the formation of delta-6-testosterone, the final step is esterification. This is typically achieved by reacting delta-6-testosterone with heptanoyl chloride. The reaction is subsequently quenched, for instance with hydrochloric acid and sodium hydroxide, to eliminate any remaining acyl chloride. Purification methods such as recrystallization from solvents like methanol (B129727) are employed to achieve high purity (≥97%) for the delta-6-testosterone intermediate and ≥98% for the final delta-6-testosterone enanthate product.
Novel Synthetic Routes and Green Chemistry Principles
Research into steroid synthesis continuously seeks more efficient and environmentally benign methods. A novel synthetic route for creating the C6-C7 double bond, demonstrated in the synthesis of delta-6-estrogens, could be applicable to testosterone analogues. This method involves the introduction of a hydroxyl group at the C-6 position, followed by a dehydration step to form the double bond. nih.gov
Furthermore, the principles of "green chemistry" are increasingly being applied to steroid synthesis to reduce environmental impact. researchgate.netresearchgate.net These approaches focus on:
Heterogeneous Catalysis: Using solid catalysts that can be easily separated from the reaction mixture, reducing waste. researchgate.netbrynmawr.edu
Microwave-Assisted Synthesis: Employing microwave radiation can significantly shorten reaction times and increase yields, often with less solvent usage. researchgate.net
Biocatalysis and Microbial Transformations: Using enzymes or whole-cell microorganisms to perform specific chemical transformations offers a sustainable alternative to traditional chemical reagents. mdpi.com These methods can simplify synthetic routes; for example, de novo biosynthesis using engineered microbes could potentially produce complex steroids in a single step, compared to multiple steps in semi-chemical synthesis. mdpi.com
Chemoselective Derivatization for Analytical Enhancement
As an analytical standard, the ability to accurately detect and quantify delta-6-testosterone enanthate is paramount. Chemical derivatization is a key strategy for improving its detection in analytical systems.
Functional Group Modification for Improved Chromatographic Performance
The primary goal of derivatization in this context is to modify a functional group on the steroid to make it more amenable to analysis, particularly by Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net While the enanthate ester at the 17β-position is a derivative itself, further modifications can enhance detection sensitivity and chromatographic separation.
Steroids often have poor ionization efficiency in mass spectrometry systems. researchgate.net Derivatization addresses this by introducing an easily ionizable moiety into the molecule. For steroids, this often involves targeting hydroxyl or keto groups. researchgate.netgoogle.com For instance, hydroxyl groups can be converted into imidazole (B134444) carbamates, which show strong signals in electrospray ionization mass spectrometry. researchgate.net This modification leads to better chromatographic peak shapes, improved separation from interfering substances, and significantly lower limits of detection. nih.govresearchgate.net
Introduction of Chromophores or Fluorophores for Spectroscopic Detection
The detection and quantification of steroids like delta-6-Testosterone enanthate often present a challenge due to their inherent lack of strong ultraviolet (UV) absorbance or fluorescence. nih.gov To overcome this, chemical derivatization is employed to introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescence-emitting group) into the molecule. mdpi.comresearchgate.net This process enhances spectroscopic detection, enabling sensitive analysis by methods such as UV-Visible (UV-Vis) spectrophotometry or high-performance liquid chromatography with fluorescence detection (HPLC-FLD). sciepub.comresearchgate.net
The primary target for derivatization on the delta-6-Testosterone enanthate molecule is the ketone functional group at the C3 position of the steroid's A-ring. sciepub.com This is a common strategy for ketosteroids. psu.edunih.gov A variety of reagents can react with this ketone to form a stable derivative with desirable spectroscopic properties.
Common Derivatization Reagents for Ketones:
2,4-Dinitrophenylhydrazine (DNPH): Often referred to as Brady's reagent, DNPH reacts with ketones to form 2,4-dinitrophenylhydrazones. nih.gov These derivatives are highly colored and absorb strongly in the UV-Vis region, facilitating their detection. nih.govresearchgate.net The reaction involves incubating the steroid with DNPH under acidic conditions. nih.gov
Girard's Reagents (T and P): These are cationic reagents that react with ketones to form hydrazones, which can improve ionization efficiency in mass spectrometry and are also detectable by UV spectrophotometry. nih.govthermofisher.com The derivatization with Girard's reagent P is rapid and essentially complete within minutes at elevated temperatures. nih.gov
Dansyl Hydrazine: This reagent is particularly valuable for fluorescence-based detection. psu.edutcichemicals.com It reacts with the C3 ketone to form a highly fluorescent dansyl hydrazone. sciepub.compsu.edu This allows for extremely sensitive quantification, with detection limits in the picogram range. nih.gov The resulting derivatives are excited at wavelengths around 360-365 nm and emit light at approximately 505-520 nm. nih.govnih.gov The reaction is typically carried out in an acidic medium. psu.edutcichemicals.com
The selection of the derivatization reagent and the optimization of reaction conditions are critical for achieving high reaction yields and ensuring the stability of the resulting product for accurate analysis.
Table 1: Derivatization Reagents for Spectroscopic Detection of Ketosteroids
| Target Group | Reagent | Derivative Type | Primary Detection Method |
|---|---|---|---|
| C3 Ketone | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | UV-Vis Spectrophotometry |
| C3 Ketone | Girard's Reagent P | Hydrazone | UV-Vis Spectrophotometry / Mass Spectrometry |
| C3 Ketone | Dansyl Hydrazine | Dansyl Hydrazone | Fluorescence Spectroscopy |
Labeling Strategies for Isotopic Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (ID-MS) is a definitive method for highly accurate and precise quantification of analytes. nih.govnih.gov The technique relies on the use of an internal standard that is a stable, isotopically labeled version of the analyte. cdc.gov This standard is chemically identical to the target molecule but has a higher mass, allowing it to be distinguished by a mass spectrometer. For delta-6-Testosterone enanthate, this involves synthesizing the molecule with one or more heavier isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), incorporated into its structure. symeres.com
Labeling Approaches:
The introduction of stable isotopes can be targeted at several positions within the delta-6-Testosterone enanthate structure:
Steroid Nucleus Labeling:
Deuterium (²H) Labeling: Deuterium atoms can be introduced into the steroid skeleton. wada-ama.orgpsu.edu This has been a common strategy for decades in the study of anabolic androgenic steroids. wada-ama.org However, care must be taken to place the labels in positions where they are not susceptible to exchange during sample processing, as this can lead to inaccurate results. sigmaaldrich.com
Carbon-13 (¹³C) Labeling: Incorporating ¹³C atoms, for example into the A-ring at positions C-2, C-3, and C-4, provides a very stable label that is not prone to exchange. sigmaaldrich.comisotope.com The synthesis of [1,2,3,4-¹³C] testosterone has been described, providing a precursor for creating a robustly labeled standard. nih.gov
Side-Chain Labeling: The enanthate ester side chain can also be labeled. Using a labeled version of heptanoic (enanthic) acid for the esterification of delta-6-testosterone would produce the desired isotopically labeled final product.
The goal is to achieve a sufficient mass shift (typically ≥ 3 mass units) between the labeled standard and the natural analyte to prevent spectral overlap. sigmaaldrich.com The use of these stable isotope-labeled standards compensates for any analyte loss during sample preparation and corrects for variations in instrument response, which is a key principle of the ID-MS method. nih.gov The development of assays using these standards is crucial for applications requiring high accuracy, such as clinical diagnostics and anti-doping analysis. cdc.govsigmaaldrich.com
Table 2: Isotopic Labeling Strategies for delta6-Testosterone Enanthate
| Isotope | Potential Labeling Position | Key Advantage |
|---|---|---|
| Deuterium (²H) | Steroid A/B rings | Commonly used, established methods |
| Carbon-13 (¹³C) | Steroid A-ring (e.g., C2, C3, C4) | Highly stable, not prone to H/D exchange |
| Carbon-13 (¹³C) | Enanthate side chain | Avoids modification of the core steroid structure |
Advanced Spectroscopic and Spectrometric Characterization of Delta6 Testosterone Enanthate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of protons. For a molecule like delta-6-testosterone enanthate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques is essential for complete spectral assignment. researchgate.net
Proton (¹H) NMR Spectral Assignment and Spin Systems Analysis
The ¹H NMR spectrum of delta-6-testosterone enanthate would present a complex set of signals. Key diagnostic signals would include those for the vinyl protons at C-6 and C-7, which are characteristic of the Δ⁶ modification, and the olefinic proton at C-4. These protons typically appear in the downfield region of the spectrum. The presence of the enanthate ester would be confirmed by the signals from its seven-carbon chain, including a triplet from the terminal methyl group and a series of multiplets for the methylene (B1212753) groups. The proton at C-17, being adjacent to the ester oxygen, would show a characteristic downfield shift.
Expected ¹H NMR Spectral Features:
Vinyl Protons (H-6, H-7): Expected to be coupled to each other, creating a distinct spin system in the olefinic region.
Olefinic Proton (H-4): A singlet or narrow multiplet, characteristic of the A-ring conjugation.
Angular Methyl Protons (C-18, C-19): Two sharp singlets in the upfield region.
Enanthate Chain Protons: A triplet for the terminal methyl group and overlapping multiplets for the five methylene groups, with the methylene group adjacent to the carbonyl (H-2') being the most deshielded.
C-17 Proton: A triplet, shifted downfield due to the ester linkage.
Carbon-13 (¹³C) NMR Spectral Elucidation and Quaternary Carbon Identification
The ¹³C NMR spectrum provides crucial information on the carbon framework. The spectrum would show 26 distinct signals corresponding to each carbon atom in delta-6-testosterone enanthate. The introduction of the double bond at C-6/C-7 significantly alters the chemical shifts of these carbons and neighboring atoms compared to testosterone (B1683101). The carbonyl carbon at C-3, the olefinic carbons C-4, C-5, C-6, and C-7, and the ester carbonyl carbon would all have characteristic downfield shifts. Quaternary carbons (C-10, C-13) are identifiable by their lack of signal in DEPT-135 or HSQC spectra. For standard testosterone enanthate, characteristic signals for the enanthate moiety appear at approximately 16.4, 25.6, 31.9, and 37.3 ppm. mdpi.com
| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |
| C-3 | 190-200 | Ketone carbonyl |
| C-4 | 120-130 | Olefinic |
| C-5 | 160-170 | Olefinic |
| C-6 | 125-135 | Olefinic, characteristic of Δ⁶ modification |
| C-7 | 125-135 | Olefinic, characteristic of Δ⁶ modification |
| C-17 | ~80 | Bearing the enanthate ester |
| C-18 | 10-15 | Angular methyl |
| C-19 | 20-25 | Angular methyl |
| Ester C=O | 170-180 | Enanthate carbonyl |
| Enanthate CH₂/CH₃ | 10-40 | Aliphatic carbons of the ester chain |
This table is predictive and based on known values for similar steroid structures. Actual experimental values are required for confirmation.
Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Proximity
To unambiguously assign all proton and carbon signals, several 2D NMR experiments are necessary. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. It would be crucial for tracing the connectivity within the steroid rings and along the enanthate chain, for example, by correlating the H-6 and H-7 signals. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). It is fundamental for assigning the carbon signal for each protonated carbon by linking the already assigned proton signals to their corresponding carbons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). It is vital for identifying quaternary carbons by observing correlations from nearby protons (e.g., from H-4 and H-6 to C-5, or from methyl protons to adjacent carbons). It also definitively links the enanthate ester to the steroid D-ring via a correlation from the C-17 proton to the ester carbonyl carbon. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry of the molecule. For instance, NOESY can confirm the relative orientation of the angular methyl groups and adjacent protons on the steroid backbone. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique that provides the exact mass of a molecule with high accuracy, allowing for the determination of its elemental formula.
Accurate Mass Determination and Elemental Composition Calculation
For delta-6-Testosterone enanthate (C₂₆H₃₈O₃), the expected monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to within a few parts per million (ppm). auburn.eduresearchgate.net This high accuracy allows for the unambiguous determination of the elemental formula C₂₆H₃₈O₃, distinguishing it from other molecules with the same nominal mass.
| Parameter | Value |
| Molecular Formula | C₂₆H₃₈O₃ |
| Nominal Mass | 398 |
| Monoisotopic Mass | 398.2821 |
| Expected [M+H]⁺ | 399.2893 |
This data is calculated and would be confirmed by experimental HRMS analysis.
Collision-Induced Dissociation (CID) and Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) provides structural information by breaking the molecule into characteristic fragment ions. The fragmentation pattern is a molecular fingerprint that helps to identify the compound. dshs-koeln.de
For delta-6-testosterone enanthate, fragmentation would likely occur at both the steroid nucleus and the enanthate ester chain. The fragmentation of the steroid core with a conjugated 4,6-diene-3-one system is known to produce specific ions. A study on androst-4,6-diene-17β-ol-3-one showed an intense and characteristic product ion at m/z 133. core.ac.uk The loss of the enanthate side chain is also a major fragmentation pathway for testosterone esters.
Expected Fragmentation Pathways:
Loss of the enanthate group: A neutral loss of heptanoic acid (C₇H₁₄O₂) or the heptanoyloxy group would lead to a fragment ion corresponding to the delta-6-testosterone core.
Cleavage of the D-ring: Fragmentation within the steroid D-ring is common.
Cleavage of the A/B rings: The 4,6-diene system would direct specific fragmentation pathways, leading to characteristic ions such as the one observed at m/z 133 for the core structure. core.ac.uk
A detailed analysis of the product ion spectrum from CID experiments would allow for the reconstruction of these fragmentation pathways, providing definitive confirmation of the delta-6-testosterone enanthate structure.
Tandem Mass Spectrometry (MS/MS) for Metabolite Fingerprinting
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. For delta-6-Testosterone enanthate, MS/MS is crucial for identifying the intact molecule and for creating a fingerprint of its metabolites.
When analyzed using techniques like electrospray ionization (ESI) coupled with liquid chromatography (LC-MS/MS), testosterone esters typically show a prominent protonated molecular ion [M+H]⁺. nih.gov The fragmentation of this precursor ion in the collision cell provides structural information. The fragmentation pattern of delta-6-Testosterone enanthate would be characterized by cleavages at the ester bond and within the steroid nucleus.
Common fragmentation behavior for testosterone esters involves the loss of the ester side chain, but the specific delta-6 unsaturation introduces unique fragmentation pathways compared to the more common testosterone enanthate. The fragmentation of the testosterone moiety itself often yields characteristic product ions at m/z 97 and 109. The presence of the additional double bond at the C-6 position influences the fragmentation of the steroid's A and B rings. Studies on related compounds, such as Δ6-methyltestosterone, have shown that the Δ⁶ structure leads to specific metabolites, which can be monitored by GC-MS/MS. nih.gov For delta-6-Testosterone enanthate, key transitions would be monitored from the precursor ion to specific product ions to confirm its presence and that of its metabolites.
Table 1: Predicted MS/MS Fragmentation Data for delta-6-Testosterone Enanthate
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description |
|---|---|---|
| 399.3 [M+H]⁺ | 271.2 | Loss of the enanthate side chain (C₇H₁₄O₂) |
| 399.3 [M+H]⁺ | 109.1 | Characteristic fragment of the testosterone steroid nucleus |
Note: This data is predictive, based on the fragmentation patterns of related testosterone esters and delta-6 steroids.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques like IR and UV-Vis provide valuable information about the functional groups and electronic structure of delta-6-Testosterone enanthate.
Vibrational Spectroscopy for Functional Group Identification (IR)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a fingerprint of the functional groups present. For delta-6-Testosterone enanthate, the key functional groups are the C-3 ketone, the C-17 enanthate ester, and the conjugated C=C double bonds at the C-4 and C-6 positions.
The IR spectrum of testosterone enanthate shows a characteristic ketone band around 1670 cm⁻¹ and an ester carbonyl band between 1735 and 1750 cm⁻¹. tandfonline.com The presence of the additional double bond at C-6 in delta-6-Testosterone enanthate, creating an extended conjugated system (a dienone), would be expected to shift the C=O stretching frequency of the ketone to a lower wavenumber due to resonance effects. The C=C stretching vibrations for the conjugated system would also be prominent in the 1600-1660 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for delta-6-Testosterone Enanthate
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Ester Carbonyl (C=O) | ~1735 | Stretching vibration of the enanthate ester carbonyl group. tandfonline.com |
| Ketone Carbonyl (C=O) | ~1660 | Stretching vibration of the conjugated C-3 ketone, shifted to lower frequency by extended conjugation. tandfonline.com |
| Alkene (C=C) | ~1620 & 1580 | Stretching vibrations of the conjugated C4=C5 and C6=C7 double bonds. |
Note: Frequencies are based on data for testosterone enanthate tandfonline.com and principles of IR spectroscopy for conjugated systems.
Electronic Absorption Spectroscopy for Conjugated Systems (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.
The core of testosterone contains an α,β-unsaturated ketone (an enone) at C-3, C-4, and C-5, which acts as a chromophore and absorbs UV light at a maximum wavelength (λmax) of approximately 240 nm. researchgate.net In delta-6-Testosterone enanthate, the presence of an additional double bond at the C-6 position creates an extended conjugated system known as a dienone. This extension of the conjugated system shifts the λmax to a longer wavelength, a phenomenon known as a bathochromic shift. Steroids containing a 4,6-dien-3-one structure typically exhibit a λmax in the range of 280-285 nm. Therefore, delta-6-Testosterone enanthate is expected to have a characteristic UV absorption peak in this region, distinguishing it from testosterone enanthate.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry.
While specific crystallographic data for delta-6-Testosterone enanthate is not publicly available, extensive research has been conducted on the crystal structure of the closely related compound, testosterone enanthate. nih.gov These findings provide a robust model for the likely crystal packing and molecular conformation of the delta-6 variant.
Table 3: Single-Crystal X-ray Diffraction Data for Testosterone Enanthate
| Parameter | Value |
|---|---|
| Compound | Testosterone Enanthate |
| Formula | C₂₆H₄₀O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁ nih.gov |
| a (Å) | 6.2736(3) |
| b (Å) | 11.2359(5) |
| c (Å) | 35.155(2) |
| β (°) | 92.515(2) |
| Volume (ų) | 2476.3(2) |
Source: Data from a study on testosterone enanthate provides the most relevant available model. nih.gov
Analytical Methodologies for Identification and Quantification of Delta6 Testosterone Enanthate in Research Matrices
Chromatographic Separation Techniques
Chromatography is a fundamental step in the analysis of delta-6-testosterone enanthate, designed to separate the analyte from a complex matrix. The choice of technique depends on the analyte's volatility and the desired resolution and speed.
Gas chromatography is a well-established technique for the analysis of steroids. However, due to the low volatility of compounds like testosterone (B1683101) esters, chemical derivatization is typically required to improve their thermal stability and chromatographic behavior. oup.com For delta-6-testosterone enanthate, this would involve converting it into a more volatile form, such as a trimethylsilyl (B98337) (TMS) ether. nih.govresearchgate.net
Method development for GC analysis involves several key steps:
Column Selection: Fused-silica capillary columns, such as those with an SE-30 stationary phase, are commonly used for steroid analysis, offering high resolution. ias.ac.in
Derivatization: A derivatization agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) is used to create TMS ethers of the steroid. ias.ac.in This step is critical for preventing thermal degradation in the injector and column.
Temperature Programming: A programmed temperature gradient is employed to ensure efficient separation of analytes with different boiling points. The analysis of derivatized steroids can often be completed in under 30 minutes. nih.gov
Injection and Detection: A split/splitless injector is used, and a flame ionization detector (FID) can provide quantitative data.
Optimization focuses on achieving a balance between analysis time and the resolution of the target analyte from other matrix components or structurally similar steroids.
Table 1: Illustrative GC Parameters for Anabolic Steroid Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Column | SE-30 Glass Capillary (17m x 2mm) | ias.ac.in |
| Derivatization | MSTFA and TMSI | ias.ac.in |
| Analysis Time | 12-26 minutes | nih.gov |
| Detection | Selected Ion Monitoring (when coupled with MS) | nih.gov |
High-performance liquid chromatography is a powerful tool for analyzing testosterone esters directly from solutions without the need for derivatization. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common approach.
Method development for delta-6-testosterone enanthate would focus on:
Stationary Phase Selection: Chemically bonded hydrocarbon phases on a microparticulate silica (B1680970) column are standard. nih.gov C8 and C18 columns are widely used, with C18 providing greater retention for nonpolar compounds like testosterone esters. waters.comarlok.com The selection depends on the required selectivity to separate delta-6-testosterone enanthate from its isomers (like the Δ4 byproduct) and other related substances.
Mobile Phase Optimization: A mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) with water is typically used. nih.govwaters.com The ratio is adjusted to achieve optimal retention and separation. For example, a mobile phase of methanol-tetrahydrofuran-water (57:11:32 v/v/v) has been used for testosterone esters. nih.gov
Detection: UV detection is common, with a wavelength set around 240-254 nm, corresponding to the chromophore in the steroid structure. nih.govwaters.com
A validated HPLC method for testosterone enanthate demonstrates high accuracy and precision, with results typically within 5% of the expected value. arlok.com
Table 2: Example HPLC Conditions for Testosterone Ester Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Symmetry C8, 4.6 x 75 mm, 3.5 µm | waters.com |
| Mobile Phase | Acetonitrile/Water (60:40) | waters.com |
| Flow Rate | 1.5 mL/min | waters.com |
| Detection | UV at 254 nm | waters.com |
UHPLC utilizes columns with smaller particle sizes (typically under 2 µm) to provide significantly higher resolution and faster analysis times compared to traditional HPLC. hitachi-hightech.com This is particularly advantageous for separating structurally similar steroids. hitachi-hightech.com For delta-6-testosterone enanthate, UHPLC would offer improved separation from other isomers and impurities, which is critical for purity assessment in a reference standard.
The benefits of UHPLC include:
Increased Resolution: The high efficiency of UHPLC columns allows for baseline separation of compounds that may co-elute in an HPLC system. hitachi-hightech.com
Reduced Analysis Time: The ability to use higher flow rates without sacrificing resolution shortens run times, often to just a few minutes, increasing sample throughput. nih.gov
Higher Sensitivity: Sharper, narrower peaks lead to greater peak heights and improved sensitivity. plos.org
UHPLC systems are highly effective for screening commercial pharmaceutical products and can be applied to the analysis of confiscated substances in forensic science. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development with Diverse Stationary Phases
Coupled Chromatographic-Mass Spectrometric Techniques
Coupling chromatography with mass spectrometry provides a powerful analytical platform that combines the separation capabilities of chromatography with the high selectivity and sensitivity of mass spectrometric detection.
GC-MS is considered a gold-standard technique for the definitive identification of anabolic steroids in forensic and anti-doping contexts. nih.govresearchgate.net The process involves the chromatographic separation of derivatized analytes, followed by ionization and mass analysis. oup.com
For delta-6-testosterone enanthate, the workflow would be:
Sample Preparation and Derivatization: Extraction of the analyte from the matrix, followed by derivatization to form a volatile TMS-ether. nih.govresearchgate.net
GC Separation: The derivatized mixture is injected into the GC, where individual compounds are separated on a capillary column. ias.ac.in
Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is typically used, which fragments the molecule into a unique pattern of ions. oup.com This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification. Selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only characteristic ions of the target analyte. nih.gov
A specialized application is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), which can distinguish between endogenous and synthetic steroids by measuring the carbon isotope ratio (¹³C/¹²C). psu.edunih.gov After administration of synthetic testosterone enanthate, the ¹³C/¹²C ratio of its metabolites is significantly different from that of endogenous steroids. psu.eduwada-ama.org
LC-MS is increasingly the method of choice for steroid analysis, especially for esters and other non-volatile or thermally labile compounds, as it typically does not require derivatization. biotech-asia.orgthermofisher.com The technique offers high sensitivity and specificity, making it suitable for analyzing complex biological matrices like serum. nih.gov
The analytical process involves:
Sample Preparation: A simple extraction, such as protein precipitation or liquid-liquid extraction, is often sufficient to prepare the sample. nih.govfarmaciajournal.com
LC Separation: The extract is injected into an LC system, often a UHPLC for enhanced speed and resolution, using a reversed-phase column (e.g., C18). farmaciajournal.com
Mass Spectrometry Detection: The eluent from the LC column is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source for steroids. farmaciajournal.com Tandem mass spectrometry (MS/MS) is frequently employed for greater selectivity and quantitative accuracy. In MS/MS, a specific precursor ion for the analyte is selected, fragmented, and one or more characteristic product ions are monitored. wur.nl
For testosterone, monitored ions can include m/z 97.2, 109.2, and 253.2. farmaciajournal.com LC-MS/MS methods have been developed for the simultaneous quantification of multiple steroid hormones from small sample volumes. nih.gov
Table 3: Example LC-MS/MS Transitions for Testosterone Esters
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
|---|---|---|---|
| Testosterone Acetate (B1210297) | 360.2 | 138.1, 126.1, 152.1 | wur.nl |
| Testosterone | - | 97.2, 109.2, 253.2 | farmaciajournal.com |
| Dihydrotestosterone (B1667394) | - | 255.2 | farmaciajournal.com |
Note: Specific ions for delta-6-testosterone enanthate would need to be determined experimentally but are expected to be analogous to other testosterone esters.
Multi-Stage Mass Spectrometry (MSⁿ) for Complex Matrix Analysis
Multi-stage mass spectrometry (MSⁿ), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural elucidation and sensitive detection of delta6-Testosterone enanthate in complex biological matrices such as plasma, serum, and urine. The power of MSⁿ lies in its ability to perform multiple stages of mass analysis, providing exceptional specificity and reducing chemical noise from co-eluting matrix components. nih.govresearchgate.net The direct detection of intact testosterone esters in blood is considered unequivocal proof of exogenous administration, a task for which LC-MS/MS is well-suited. nih.gov
In a typical LC-MS/MS workflow, the parent molecule, this compound, is first ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). farmaciajournal.com The resulting protonated molecule [M+H]⁺ is selected in the first mass analyzer (Q1). This precursor ion is then subjected to collision-induced dissociation (CID) in a collision cell (Q2), where it fragments into characteristic product ions. The final mass analyzer (Q3) separates and detects these product ions, generating a unique fragmentation pattern or "fingerprint" for the molecule.
For testosterone esters, fragmentation often occurs at the ester bond. nih.gov While specific fragmentation data for this compound is not widely published, the principles can be extrapolated from its isomers, like testosterone enanthate. Under electrospray ionization, testosterone esters typically yield a prominent protonated molecular ion [MH]⁺. nih.gov In-source fragmentation or collision cell dissociation can induce the loss of the enanthate group to produce ions characteristic of the steroid backbone. nih.gov By using Multiple Reaction Monitoring (MRM), the instrument can be set to specifically monitor the transition of the precursor ion to one or more specific product ions, providing high sensitivity and selectivity. nih.gov This is critical for distinguishing this compound from endogenous steroids and other structurally similar compounds that may be present in a biological sample. sigmaaldrich.com The high resolving power of technologies like Orbitrap-MS can further enhance selectivity by separating the target analyte ion from isobaric matrix interferences with high mass accuracy. ugent.be
Table 1: Illustrative Precursor-Product Ion Transitions for Testosterone Esters in MS/MS Analysis This table is illustrative, based on common fragmentation patterns for testosterone esters, and serves as a guide for potential method development for this compound.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Testosterone Enanthate | 401.3 | 273.2, 97.1 | ESI+ | |
| Testosterone Cypionate | 413.3 | 273.2, 109.1 | ESI+ | |
| Testosterone Propionate | 345.2 | 273.2, 97.1 | ESI+ | |
| Testosterone Undecanoate | 457.4 | 273.2, 97.1 | ESI+ |
Sample Preparation Methodologies for Biological Research Matrices
Effective sample preparation is a prerequisite for accurate and reliable quantification of this compound. The primary goals are to extract the analyte from the complex biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the analyte to a level suitable for instrumental analysis. austinpublishinggroup.comrsc.org The main techniques employed for steroid esters are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.gov
Solid-Phase Extraction (SPE) Protocol Development
SPE is a widely used technique for cleaning up and concentrating analytes from liquid samples. austinpublishinggroup.com The development of an SPE protocol for a nonpolar compound like this compound involves careful selection of the sorbent material and elution solvents.
Sorbent Selection:
Reverse-phase sorbents like C18 (octadecyl) or C8 are commonly used for nonpolar steroids. austinpublishinggroup.com The analyte is retained on the hydrophobic stationary phase from an aqueous sample, while polar interferences are washed away.
Polymeric sorbents, such as hydrophilic-lipophilic balance (HLB) cartridges, offer broader retention capabilities for a range of analytes and can provide high recoveries for various steroids. nih.gov
Protocol Steps:
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer.
Loading: The pre-treated biological sample (e.g., plasma or hydrolyzed urine) is loaded onto the cartridge.
Washing: Interfering compounds are removed by washing the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mixture) that does not elute the analyte of interest.
Elution: The retained this compound is eluted with a strong, nonpolar organic solvent like methanol, acetonitrile, or ethyl acetate. thermofisher.com
The entire process can be automated using 96-well SPE plates, significantly increasing throughput for research studies. thermofisher.com
Table 2: Example SPE Protocol Parameters for Steroid Analysis
| Parameter | Description | Example | Reference |
|---|---|---|---|
| Sorbent Type | Stationary phase material | Oasis HLB, C18 | austinpublishinggroup.comnih.gov |
| Conditioning Solvent | To activate the sorbent | Methanol | thermofisher.com |
| Equilibration Solvent | To prepare sorbent for sample | Water | thermofisher.com |
| Wash Solvent | To remove interferences | 30% Methanol in water | thermofisher.com |
| Elution Solvent | To recover the analyte | Methanol, Acetonitrile | thermofisher.com |
| Reported Recovery | Efficiency of extraction | 42% to 95% for various steroids | thermofisher.com |
Liquid-Liquid Extraction (LLE) Optimization
LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the biological sample) and an organic solvent. austinpublishinggroup.com It is a classic and effective method for extracting nonpolar steroids. nih.gov
Optimization Parameters:
Solvent Selection: The choice of organic solvent is critical. Solvents like methyl tert-butyl ether (MTBE), diethyl ether, and mixtures of hexane (B92381) and ethyl acetate are effective for extracting testosterone esters. austinpublishinggroup.com
pH Adjustment: The pH of the aqueous sample can be adjusted to ensure the analyte is in its most non-ionized, and therefore most organic-soluble, form.
Salting-Out Effect: The addition of salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of the analyte into the organic phase, improving recovery. austinpublishinggroup.commdpi.com
After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the LC-MS mobile phase. While effective, LLE can be labor-intensive and susceptible to emulsion formation, although supported liquid extraction (SLE) techniques can mitigate these issues. chromatographyonline.com
Table 3: Comparison of LLE Solvents for Steroid Extraction
| Extraction Solvent | Matrix | Target Analytes | Reported Recovery | Reference |
|---|---|---|---|---|
| Diethyl ether / Ethyl acetate (70/30) | Serum | Testosterone esters | Satisfactory (qualitative) | |
| Methyl tert-butyl ether (MTBE) | Serum | Aldosterone | LOD 22 pmol/L | austinpublishinggroup.com |
| Hexane / Ethyl acetate (3:2) | Serum | T, DHT, E1, E2 | Good recovery | austinpublishinggroup.com |
| Dichloromethane | Urine | Seven steroid hormones | High recovery | nih.gov |
| Acetonitrile (with salting-out) | Serum | T, Cortisol, Cortisone | High recovery | mdpi.com |
Microextraction Techniques for Low-Volume Samples
For research applications where sample volume is limited (e.g., pediatric studies, dried blood spots), microextraction techniques are highly advantageous. ijrpc.commdpi.com These methods use minimal solvent and can achieve high enrichment factors. ijrpc.com
Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample. Analytes partition onto the fiber and are then thermally desorbed into a GC inlet or eluted with a solvent for LC analysis. SPME has been successfully used for various anabolic steroids. researchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. A cloudy solution forms, creating a large surface area for rapid analyte transfer into the fine droplets of the extraction solvent. After centrifugation, the sedimented phase is collected for analysis. ijrpc.commdpi.com
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): An organic solvent is immobilized in the pores of a porous hollow fiber, which is then placed in the sample. Analytes migrate from the sample, through the membrane, and into an acceptor solution inside the fiber. mdpi.com
These miniaturized techniques are part of a green chemistry approach to analytical science, reducing solvent consumption and waste.
Validation of Analytical Methods for Forensic and Research Applications
The validation of any analytical method is essential to ensure its reliability, reproducibility, and fitness for purpose. arlok.com For forensic and research applications involving this compound, validation must be performed according to internationally recognized guidelines, such as those from the ICH or the World Anti-Doping Agency (WADA). nih.govbrieflands.com
Specificity, Selectivity, and Matrix Effects Evaluation
Specificity and Selectivity:
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other steroid esters. arlok.comtransharmreduction.org In chromatographic methods, this is typically demonstrated by showing that the analyte peak is well-resolved from other peaks and that blank matrix samples show no interfering signals at the analyte's retention time. brieflands.comtransharmreduction.org
Selectivity refers to the ability to distinguish and quantify the analyte from other compounds in the sample. brieflands.com High-resolution mass spectrometry and tandem MS (MS/MS) provide excellent selectivity by discriminating based on mass-to-charge ratio and specific fragmentation patterns, which is crucial to differentiate isomers like delta6-Testosterone from testosterone. nih.govugent.be
Matrix Effects: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting compounds from the sample matrix. nih.gov It is a significant challenge in LC-MS analysis of biological samples. farmaciajournal.com Evaluation is typically performed by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solvent. nih.gov The matrix effect (ME) can be calculated as: ME (%) = (Peak Area in post-extraction spike / Peak Area in neat solution) x 100
Mitigation strategies include optimizing sample preparation to remove interfering phospholipids, improving chromatographic separation, or using a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte and experiences similar matrix effects, thereby providing accurate correction during quantification. sigmaaldrich.com
Table 4: Summary of Method Validation Parameters for Testosterone Ester Analysis This table is a representative example based on a validated method for testosterone esters in serum, demonstrating typical performance criteria.
| Validation Parameter | Acceptance Criteria | Typical Result | Reference |
|---|---|---|---|
| Specificity | No interference from endogenous compounds | No interfering signals observed | nih.gov |
| Linearity (R²) | ≥ 0.99 | > 0.99 | nih.gov |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.03–0.30 ng/mL | nih.gov |
| Extraction Recovery | Consistent and high recovery | > 70% | nih.gov |
| Matrix Effect | Minimal ion suppression/enhancement | No remarkable effect observed | nih.gov |
| Precision (%RSD) | Intra-day < 15-20%, Inter-day < 15-20% | Intra-day < 20%, Inter-day < 35% | nih.gov |
Linearity, Dynamic Range, and Calibration Curve Assessment
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
To assess linearity, a series of calibration standards of delta-6-testosterone enanthate at different concentrations are prepared and analyzed. The response of the analytical instrument (e.g., peak area in chromatography) is then plotted against the known concentration of the analyte. A linear relationship is typically confirmed by a high coefficient of determination (R²) value, which should ideally be greater than 0.99. nih.gov The calibration curve is fundamental for the quantification of delta-6-testosterone enanthate in unknown research samples.
Illustrative Data for Linearity Assessment of a Hypothetical LC-MS/MS Method Please note: The following data is for illustrative purposes only, as specific validation data for delta-6-testosterone enanthate is not publicly available.
| Concentration (ng/mL) | Instrument Response (Peak Area) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,100 |
| 50.0 | 759,800 |
| 100.0 | 1,525,000 |
| Coefficient of Determination (R²) | 0.9998 |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. fudschem.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. fudschem.com
The determination of LOD and LOQ is crucial for methods intended to detect trace amounts of substances, which is often the case in forensic and anti-doping analysis. These values can be estimated based on the signal-to-noise ratio of the analytical instrument's response, typically requiring a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. europa.eu
Illustrative Data for LOD and LOQ of a Hypothetical Analytical Method Please note: The following data is for illustrative purposes only, as specific validation data for delta-6-testosterone enanthate is not publicly available.
| Parameter | Value | Method of Determination |
| Limit of Detection (LOD) | 0.5 ng/mL | Signal-to-Noise Ratio (3:1) |
| Limit of Quantification (LOQ) | 1.0 ng/mL | Signal-to-Noise Ratio (10:1) |
Precision, Accuracy, and Robustness Characterization
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability evaluates the precision over a short interval of time with the same analyst and equipment, while intermediate precision assesses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. europa.eu
Accuracy is the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and comparing the measured value to the true value. The accuracy is then expressed as the percentage of recovery.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. elementlabsolutions.com This provides an indication of its reliability during normal usage. For a chromatographic method, for example, robustness would be tested by intentionally varying parameters such as the pH of the mobile phase, the column temperature, and the flow rate, and then observing the effect on the results. lcms.cz
Illustrative Data for Precision and Accuracy of a Hypothetical Analytical Method Please note: The following data is for illustrative purposes only, as specific validation data for delta-6-testosterone enanthate is not publicly available.
| Quality Control Sample (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 5.0 | 3.5 | 5.2 | 98.5 |
| 50.0 | 2.8 | 4.1 | 101.2 |
| 100.0 | 2.1 | 3.8 | 99.8 |
Illustrative Data for Robustness Testing of a Hypothetical HPLC Method Please note: The following data is for illustrative purposes only, as specific validation data for delta-6-testosterone enanthate is not publicly available.
| Parameter Varied | Variation | Effect on Quantification (% Change) | System Suitability |
| Mobile Phase pH | ± 0.2 | < 2% | Pass |
| Column Temperature | ± 2 °C | < 1.5% | Pass |
| Flow Rate | ± 5% | < 3% | Pass |
In Vitro Metabolic Transformation Studies of Delta6 Testosterone Enanthate
Enzymatic Biotransformation Pathways in Isolated Biological Systems
The metabolic pathways of delta-6-testosterone are investigated in vitro using systems such as human liver microsomes, which contain a high concentration of drug-metabolizing enzymes. researchgate.net These studies elucidate the primary routes of biotransformation, which largely mirror those of endogenous testosterone (B1683101), involving oxidation, reduction, and conjugation reactions. nih.govhmdb.ca
The Cytochrome P450 (CYP450) superfamily of enzymes, located primarily in the liver, is central to the Phase I metabolism of steroids. chuv.ch In vitro studies using human liver microsomes and specific recombinant CYP450 enzymes are employed to identify the key enzymatic players in the oxidation of delta-6-testosterone. Drawing parallels from its parent compound, testosterone, several hydroxylated metabolites are expected.
CYP3A4 is a major enzyme involved in the metabolism of testosterone, catalyzing its 6β-hydroxylation. nih.govdrugbank.com Other isoforms, including CYP2C9, CYP2C19, and CYP2B6, also contribute to the hydroxylation of testosterone at various other positions. drugbank.comresearchgate.net It is hypothesized that delta-6-testosterone is also a substrate for these enzymes, leading to the formation of various mono- and di-hydroxylated metabolites. The presence of the additional double bond at the C-6 position may influence the regioselectivity of the hydroxylation reactions compared to testosterone. Studies with recombinant enzymes help to pinpoint the specific contribution of each CYP450 isoform to the metabolite profile.
Table 1: Key CYP450 Enzymes in Testosterone Metabolism and their Postulated Role for delta-6-Testosterone
| Enzyme Family | Specific Isoform | Known Reaction on Testosterone | Postulated Reaction on delta-6-Testosterone |
| CYP3A | CYP3A4 | 6β-hydroxylation, 2β-hydroxylation, 15β-hydroxylation | Major contributor to hydroxylation at various positions. |
| CYP2C | CYP2C9, CYP2C19 | Hydroxylation, Androstenedione (B190577) formation | Contributes to the formation of hydroxylated metabolites. |
| CYP2B | CYP2B6 | 16β-hydroxylation | May catalyze hydroxylation at specific sites. |
Following Phase I oxidation, steroid metabolites are typically conjugated with polar endogenous molecules to increase their water solubility and facilitate excretion. uomus.edu.iq These Phase II reactions are critical for detoxification and clearance. The principal conjugation pathways for steroid metabolites are glucuronidation and sulfation. drugbank.comfda.gov
Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes transfer glucuronic acid to hydroxyl groups on the steroid nucleus. upol.cz For testosterone, UGT2B17 is a key enzyme responsible for conjugating the 17β-hydroxy group. drugbank.com The hydroxylated metabolites of delta-6-testosterone are expected to be excellent substrates for UGT enzymes in in vitro systems like human liver microsomes.
Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the addition of a sulfonate group to a hydroxyl function. upol.cz This is another major pathway for the elimination of steroid hormones and their metabolites.
In vitro incubation of delta-6-testosterone and its Phase I metabolites with liver S9 fractions (containing both microsomal and cytosolic enzymes) or specific enzyme preparations allows for the identification of these conjugated products.
Reductases and dehydrogenases play a crucial role in modulating the activity of androgens. The most significant of these is 5α-reductase, which converts testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). nih.govwikipedia.org There are three isozymes of 5α-reductase, with type 1 and type 2 being the most studied in steroid metabolism. nih.gov
In vitro experiments using preparations containing these enzymes are used to determine if delta-6-testosterone is a substrate for 5α-reductase. The reduction of the A-ring would lead to delta-6-dihydrotestosterone derivatives. Furthermore, hydroxysteroid dehydrogenases (HSDs), such as 3α-HSD and 17β-HSD, catalyze reversible conversions between keto and hydroxyl groups at different positions on the steroid backbone, leading to a complex array of reduced metabolites. unimi.itglowm.com The interplay of these enzymes dictates the ultimate balance of active and inactive steroid metabolites within a target tissue.
Phase II Conjugation Reactions (e.g., glucuronidation, sulfation)
Identification and Structural Elucidation of In Vitro Metabolites
The definitive identification and characterization of metabolites formed in vitro require sophisticated analytical techniques capable of separating complex mixtures and providing detailed structural information.
High-resolution mass spectrometry (HRMS), commonly coupled with liquid chromatography (LC) systems like ultra-performance liquid chromatography (UPLC), is a cornerstone of modern metabolite profiling. bioscientifica.comnih.gov This technique offers exceptional sensitivity and specificity for detecting and identifying metabolites in complex biological matrices from in vitro incubations.
The process involves separating the metabolites chromatographically before they enter the mass spectrometer. nih.gov HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the confident determination of the elemental composition of each metabolite. frontiersin.org By comparing the accurate mass of a potential metabolite to that of the parent compound (delta-6-testosterone), the type of metabolic transformation (e.g., addition of an oxygen atom for hydroxylation, addition of a glucuronic acid moiety for conjugation) can be deduced.
Tandem mass spectrometry (MS/MS or MS²) further aids in structural elucidation. In this technique, a specific metabolite ion is isolated and fragmented, and the resulting fragmentation pattern provides structural information, helping to localize the site of metabolic modification. nih.govfrontiersin.org
Table 2: Application of Mass Spectrometry in Metabolite Identification
| Technique | Application | Information Gained |
| LC-HRMS | Metabolite Profiling | Retention time, accurate mass of parent ions. |
| Elemental Composition Calculation | Formula Determination | Proposes possible chemical formulas for detected metabolites. |
| Tandem MS (MS/MS) | Structural Elucidation | Fragmentation patterns that reveal structural features and modification sites. |
While MS provides strong evidence for metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for their unambiguous elucidation. mdpi.comru.nl Once a potential metabolite is isolated and purified from an in vitro incubation, NMR analysis provides definitive structural confirmation.
One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of all hydrogen and carbon atoms in the molecule, respectively. nih.gov Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms. These experiments can definitively determine the exact position of a newly introduced hydroxyl group or confirm the saturation of a double bond resulting from a reductase-mediated transformation. mdpi.com The spectral data of a metabolite, when compared to that of the parent compound, reveals the precise structural changes that have occurred during biotransformation.
Molecular Interactions and Biochemical Target Engagement of Delta6 Testosterone Enanthate
Enzyme Modulation and Kinetic Studies (In Vitro Systems)
5α-Reductase: This enzyme converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). karger.com There are two main isoenzymes, type 1 and type 2. karger.com The presence of a double bond at the delta-6 position in delta-6-testosterone may alter its interaction with 5α-reductase. Some synthetic steroids with modifications in the steroid nucleus are known to be poor substrates or even inhibitors of this enzyme. mdpi.comnih.gov It is plausible that delta-6-testosterone exhibits a reduced rate of conversion to a 5α-reduced metabolite compared to testosterone.
Aromatase: This enzyme, a member of the cytochrome P450 superfamily, is responsible for the conversion of androgens to estrogens. nih.govoup.com For example, it converts testosterone to estradiol. drugbank.com The structural features of the steroid, particularly the A-ring, are crucial for its interaction with aromatase. The introduction of a delta-6 double bond could potentially hinder the aromatization process, leading to a lower rate of conversion to an estrogenic metabolite. Some studies have investigated the effects of various substitutions on the androstenedione (B190577) backbone, including at the delta-6 position, on aromatase inhibition. researchgate.net
To fully understand the interaction of delta-6-testosterone with these enzymes, detailed kinetic studies would be necessary. These studies would determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), or the inhibitory constant (Ki) if the compound acts as an inhibitor. dovepress.com Such data would clarify whether delta-6-testosterone is a substrate, an inhibitor, or has no significant interaction with these enzymes.
Table 2: General Kinetic Parameters for Key Steroidogenic Enzymes with Testosterone This table illustrates the types of kinetic data obtained for testosterone, which would be relevant for characterizing delta-6-testosterone.
| Enzyme | Substrate | Parameter | Value | Reference |
|---|---|---|---|---|
| 5α-Reductase Type 2 | Testosterone | Km | 0.9 µM | uniprot.org |
| 5α-Reductase Type 2 | NADPH | Km | 8 µM | uniprot.org |
| 5α-Reductase Type 2 | Testosterone | Vmax | 1.9 nmol/min/mg | uniprot.org |
Inhibition or Activation of Steroidogenic Enzymes (e.g., 5α-reductase, aromatase)
Computational Modeling and Molecular Dynamics Simulations
In the absence of direct experimental data, computational methods can provide valuable insights into the potential interactions of delta-6-testosterone. mdpi.com Molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-receptor or ligand-enzyme complex over time, helping to predict binding conformations and estimate binding free energies. nih.govnih.gov
By creating a three-dimensional model of delta-6-testosterone and docking it into the crystal structures of the androgen receptor ligand-binding domain rcsb.org or the active sites of 5α-reductase and aromatase, researchers can analyze the potential binding modes and key molecular interactions, such as hydrogen bonds and van der Waals contacts. These simulations can help to formulate hypotheses about the binding affinity and enzyme modulation properties of delta-6-testosterone that can then be tested experimentally.
Molecular Docking to Predict Ligand-Receptor Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For delta-6-testosterone, the active metabolite, docking studies are employed to model its interaction within the ligand-binding domain (LBD) of the androgen receptor.
The process utilizes the three-dimensional structures of both the ligand (delta-6-testosterone) and the receptor (AR-LBD). The crystal structure of the human AR-LBD, often in complex with native androgens like testosterone or dihydrotestosterone (DHT), serves as the template for these simulations (e.g., PDB ID: 2AM9). nipne.rorcsb.org Docking algorithms explore various possible conformations of the ligand within the binding pocket, calculating the binding energy for each pose to identify the most stable and likely binding mode.
The binding of steroidal ligands to the AR is characterized by a combination of hydrogen bonds and extensive hydrophobic interactions. eur.nl For delta-6-testosterone, the key interactions are predicted to be analogous to those of testosterone:
Hydrogen Bonding: The 3-keto group on the A-ring and the 17β-hydroxyl group (exposed after ester cleavage) are critical for anchoring the ligand. Specific residues in the AR-LBD, such as Arginine 752 (R752) and Glutamine 711 (Q711), form hydrogen bonds with the 3-keto oxygen. The 17β-hydroxyl group typically forms hydrogen bonds with residues like Asparagine 705 (N705) and Threonine 877 (T877). eur.nl
Below is a predictive table of the key molecular interactions between delta-6-testosterone and the androgen receptor LBD, based on known steroid-AR interactions.
| Interaction Type | Ligand Group (delta-6-Testosterone) | Key AR Residue(s) | Predicted Role in Binding |
| Hydrogen Bond | 3-keto group | Gln711, Arg752 | Anchors the A-ring of the steroid within the ligand-binding pocket. |
| Hydrogen Bond | 17β-hydroxyl group | Asn705, Thr877 | Orients and secures the D-ring of the steroid, crucial for receptor activation. |
| Hydrophobic Contact | Steroid A/B/C/D rings | Leu704, Met745, etc. | Stabilizes the overall ligand-receptor complex through extensive non-polar interactions. |
| van der Waals Contact | Entire steroid scaffold | Multiple residues | Contributes to the shape complementarity and overall binding energy of the complex. |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Following molecular docking, molecular dynamics (MD) simulations are performed to analyze the stability and dynamic behavior of the predicted delta-6-testosterone-AR complex over time. MD simulations provide a more realistic representation of the biological environment by treating the system as dynamic and including solvent molecules. plos.org
An MD simulation begins with the docked complex and calculates the trajectories of atoms and molecules by iteratively solving Newton's equations of motion. These simulations, often spanning hundreds of nanoseconds, reveal how the ligand and receptor adapt to each other and assess the stability of their interactions. plos.org
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein-ligand complex from its initial docked pose over time. A stable, plateauing RMSD value suggests that the complex has reached a stable equilibrium and the ligand remains securely bound. plos.org
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues of the receptor. It highlights the flexible and rigid regions of the protein. Analysis of the RMSF of residues in the binding pocket can show how ligand binding affects the receptor's local dynamics. plos.org
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking studies is monitored throughout the simulation. Stable hydrogen bonds that are maintained for a high percentage of the simulation time confirm their importance in anchoring the ligand. nih.gov
The findings from MD simulations are crucial for validating the docking predictions and understanding the structural basis of receptor activation or inhibition. researchgate.net
| MD Simulation Parameter | Description | Significance for delta-6-Testosterone-AR Complex |
| Root Mean Square Deviation (RMSD) | Measures the change in the atomic coordinates of the complex from a reference structure over time. | A low and stable RMSD value (e.g., < 3 Å) indicates a stable binding pose of delta-6-testosterone within the AR binding pocket. plos.org |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Reveals the flexibility of different parts of the AR. Low fluctuation in binding site residues suggests stable ligand-receptor interactions. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A consistent Rg value indicates that the overall folding and compactness of the AR-LBD is maintained upon ligand binding. plos.org |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond exists between the ligand and receptor. | High occupancy for predicted hydrogen bonds (e.g., with R752, N705) would confirm their critical role in the stability of the complex. |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For anabolic-androgenic steroids, QSAR models can be developed to predict the binding affinity to the androgen receptor based on variations in their molecular structure.
To build a QSAR model, a dataset of steroids with known AR binding affinities is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Electronic Descriptors: These describe the electron distribution, including dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are relevant for understanding reactivity and interaction potential. nih.gov
Hydrophobic Descriptors: The partition coefficient (logP) quantifies a molecule's hydrophobicity, which is critical for binding to the hydrophobic pocket of the AR.
Topological Descriptors: These are numerical representations of molecular size, shape, and branching.
Steric Descriptors: These relate to the three-dimensional bulk and shape of the molecule.
Using statistical methods like multilinear regression or machine learning algorithms, a mathematical equation is generated that links these descriptors to the observed biological activity (e.g., AR binding affinity). nih.govchemrxiv.org Such a model, once validated, can be used to predict the activity of new or untested compounds like delta-6-testosterone. The structural difference in delta-6-testosterone—the additional double bond—would be captured by these descriptors, allowing the model to predict how this change impacts receptor affinity compared to testosterone or other androgens. acs.org
| Descriptor Class | Example Descriptor | Relevance to Androgen Receptor Binding |
| Electronic | HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the steroid molecule. nih.gov |
| Electronic | Dipole Moment | Influences long-range electrostatic interactions between the ligand and polar residues in the receptor. nih.gov |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the hydrophobicity of the steroid, which is crucial for favorable interactions within the non-polar binding pocket of the AR. chemrxiv.org |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule, affecting its fit and van der Waals interactions within the binding site. |
| Topological | Wiener Index | A numerical descriptor of molecular branching and size, which can correlate with how well the steroid fits within the receptor. |
Forensic and Anti Doping Research Applications of Delta6 Testosterone Enanthate
Development of Advanced Detection Strategies for Exogenous Androgens
The fight against doping in sports relies heavily on the continuous improvement of analytical methods to detect the administration of exogenous androgens like delta6-testosterone enanthate.
Targeted Analytical Methodologies for this compound and its Unique Metabolites
Targeted analytical methodologies are the cornerstone of routine anti-doping screening. These methods focus on the specific detection of a known compound and its metabolic products. For this compound, this involves identifying unique metabolites that are not naturally present in the body.
Upon administration, this compound is hydrolyzed to release delta6-testosterone. Subsequent metabolism can lead to the formation of various phase I and phase II metabolites. Research has shown that a 6,7-dehydrogenation is a key metabolic biotransformation, leading to the formation of specific conjugates. wada-ama.org The identification of these unique metabolites is crucial for developing highly specific detection methods.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed for targeted analysis. numberanalytics.comnih.gov These methods are highly sensitive and can detect minute quantities of prohibited substances in biological samples like urine. numberanalytics.com For instance, studies on related compounds like Δ6-methyltestosterone have identified long-term metabolites such as 17α-hydroxy-17β-methylandrosta-4,6-dien-3-one (Δ6-epimethyl-testosterone) and 17α-methyl-5β-androstane-3α,17β-diol (3α,5β-THMT), which can be detected for extended periods post-administration. nih.gov Similar long-term metabolites are sought for delta6-testosterone to extend the window of detection.
A recent study demonstrated the simultaneous detection of 28 steroid esters, including testosterone (B1683101) enanthate, in dried blood spots using liquid chromatography-tandem mass spectrometry. nih.gov This method, which involves derivatization with methyloxime to enhance sensitivity, could be adapted for the detection of this compound and offers a less invasive sampling alternative to urine. nih.gov
Table 1: Targeted Analytical Techniques for Steroid Detection
| Technique | Description | Application for this compound |
|---|---|---|
| GC-MS | Separates volatile compounds based on their chemical properties and identifies them by their mass-to-charge ratio. numberanalytics.com | Identification of the parent compound and its volatile metabolites in urine samples. nih.gov |
| LC-MS/MS | Separates compounds based on their polarity and identifies them through multiple stages of mass analysis, providing high specificity and sensitivity. numberanalytics.com | Detection of both the parent compound and its non-volatile metabolites, including glucuronide and sulfate (B86663) conjugates. numberanalytics.comnih.gov |
Untargeted Screening Approaches for Novel or Designer Steroids
The emergence of "designer" steroids, which are chemically modified to evade detection by standard targeted tests, has necessitated the development of untargeted screening approaches. nih.govanu.edu.au These methods aim to identify any unknown or unexpected compound in a sample that may be a prohibited substance.
Untargeted analysis often employs high-resolution mass spectrometry (HRMS), which can accurately determine the elemental composition of a molecule. nih.gov By coupling HRMS with advanced data analysis techniques and chemometrics, it is possible to develop predictive models that can identify novel designer steroids based on their structural characteristics, even if the exact compound has never been seen before. nih.gov
Another untargeted strategy involves monitoring for common metabolic transformations characteristic of anabolic steroids. For example, precursor ion scanning techniques in GC-MS/MS can be used to screen for compounds that produce specific fragment ions upon collision-induced dissociation, which are indicative of a steroid structure. anu.edu.au Furthermore, methods have been developed to detect unknown steroid metabolites by looking for specific conjugation patterns, such as bis-sulfate metabolites. acs.org
Isotope Ratio Mass Spectrometry (IRMS) for Origin Determination
When a detected steroid is chemically identical to an endogenous one, as is the case with testosterone, determining its origin (endogenous vs. exogenous) is a significant challenge. nih.gov Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to address this issue. nih.govthetruthaboutforensicscience.com
Carbon Isotope Ratio Analysis for Distinguishing Endogenous from Exogenous Steroids
The fundamental principle of carbon isotope ratio analysis lies in the subtle differences in the ¹³C/¹²C ratio between natural and synthetic steroids. thetruthaboutforensicscience.com Synthetic testosterone, typically derived from plant-based precursors, has a different carbon isotope signature compared to testosterone produced naturally by the human body. thetruthaboutforensicscience.comwada-ama.org By measuring the ¹³C/¹²C ratio of testosterone and its metabolites in a urine sample, anti-doping laboratories can determine if an athlete has administered synthetic testosterone. nih.govthetruthaboutforensicscience.com
The World Anti-Doping Agency (WADA) has established guidelines for IRMS analysis, where a significant difference in the carbon isotope ratio between the target steroid and an endogenous reference compound is considered proof of doping. wada-ama.orgnih.gov This technique has proven effective in detecting the misuse of testosterone and its esters. nih.govwada-ama.orgpsu.edu However, factors such as diet can influence the natural ¹³C/¹²C ratio, creating challenges in some cases. wada-ama.org
Methodology Development for this compound Isotopic Signatures
While the principles of IRMS are well-established for testosterone, specific methodology development is required for this compound. This involves establishing the typical carbon isotope signature of synthetic this compound and its metabolites. This baseline is then compared against the natural isotopic background of endogenous steroids in an athlete's sample.
Furthermore, research is exploring the use of hydrogen isotope ratios (²H/¹H) as an additional or alternative marker for detecting synthetic steroids. wada-ama.orgwada-ama.org The ²H/¹H ratio can show even greater variation between synthetic and natural sources than the ¹³C/¹²C ratio, potentially offering improved discrimination, especially in cases where carbon isotope analysis is inconclusive. wada-ama.org Developing methods to measure the isotopic signatures of both carbon and hydrogen for delta6-testosterone and its metabolites would provide a more robust system for confirming its exogenous origin. wada-ama.org
Table 2: Isotope Ratio Mass Spectrometry in Doping Control
| Isotope Ratio | Principle | Application in Steroid Testing |
|---|---|---|
| ¹³C/¹²C | Synthetic steroids, often derived from petroleum or plant sources, have a different ¹³C/¹²C ratio compared to endogenous steroids. thetruthaboutforensicscience.comwada-ama.org | Distinguishes between naturally produced testosterone and synthetic testosterone administration. nih.govthetruthaboutforensicscience.com |
| ²H/¹H | The hydrogen isotope ratio can exhibit significant variation between synthetic and natural compounds, potentially offering enhanced discrimination. wada-ama.orgwada-ama.org | Proposed as a complementary or alternative method to carbon isotope ratio analysis for confirming the origin of a steroid. wada-ama.orgwada-ama.org |
Role as an Analytical Reference Standard in Sports Drug Testing and Forensic Chemistry
This compound serves a critical function as an analytical reference standard in both sports drug testing and forensic chemistry. caymanchem.com Certified reference materials are essential for the validation and quality control of analytical methods. sigmaaldrich.com
In anti-doping laboratories, reference standards of this compound and its metabolites are used to:
Calibrate analytical instruments such as GC-MS and LC-MS/MS.
Determine the retention time and mass spectral characteristics of the compound for accurate identification.
Validate the sensitivity and specificity of detection methods.
Serve as a positive control in routine screening and confirmation procedures.
Similarly, in forensic chemistry, these reference standards are crucial for the positive identification of the substance in cases of illicit manufacturing or trafficking. As a regulated substance, its identification in forensic samples requires comparison to a well-characterized and authenticated standard. caymanchem.com The availability of a certified reference material for delta6-testosterone ensures the accuracy and reliability of analytical results, which is paramount for the integrity of both anti-doping programs and legal proceedings. sigmaaldrich.com
Certification and Characterization of Reference Materials
In forensic toxicology and anti-doping analysis, the accuracy and reliability of results are paramount. This necessitates the use of highly pure and well-characterized reference materials for the calibration of analytical instruments and the validation of testing methods. Delta-6-Testosterone enanthate serves as an analytical reference standard for this purpose. caymanchem.combiomol.com The certification of these reference materials is a rigorous process governed by international standards to ensure their quality and traceability.
Certified Reference Materials (CRMs) are produced and certified in accordance with standards such as ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). sigmaaldrich.comindustry.gov.au This ensures that laboratories and manufacturers have a convenient and cost-effective alternative to preparing in-house working standards. sigmaaldrich.com The certification process involves a comprehensive characterization of the material to confirm its identity and determine its purity.
The identity of a steroid reference material is typically confirmed using a combination of spectroscopic techniques. industry.gov.au Purity is determined using a mass balance approach, which combines results from various analytical methods to account for organic impurities, volatile content (like water or solvents), and non-volatile residues. industry.gov.au For instance, the characterization of testosterone enanthate by Australia's National Measurement Institute (NMIA) involves techniques like High-Performance Liquid Chromatography (HPLC) for assessing related organic impurities, Karl Fischer analysis for moisture content, and thermogravimetric analysis for other volatile content. industry.gov.au
Table 1: Analytical Techniques for the Characterization of Steroid Reference Materials
| Analytical Technique | Purpose | Typical Findings/Specification |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Determines the presence of structurally related organic impurities and confirms the purity of the main component. | Purity values are often required to be ≥98%. biomol.com For example, analysis of a testosterone enanthate CRM showed a purity of 99.8% or higher in repeated tests. industry.gov.au |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirms the identity and structure of the compound by analyzing its mass spectrum. | Provides a unique fragmentation pattern that serves as a fingerprint for the molecule. industry.gov.aunih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the detailed molecular structure of the compound. | Confirms the identity of the steroid. industry.gov.au |
| Infrared (IR) Spectroscopy | Confirms the identity by detecting the molecule's characteristic vibrational frequencies. | Provides structural confirmation. industry.gov.au |
| Karl Fischer Analysis | Quantifies the water content (moisture) in the material. | Moisture content is typically low, for instance, <0.2% mass fraction. industry.gov.au |
The availability of such a thoroughly characterized reference material for delta-6-testosterone enanthate is crucial for anti-doping laboratories to develop and validate sensitive and specific methods for its detection.
Table 2: Physicochemical Properties of delta-6-Testosterone Enanthate Reference Standard
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₃₈O₃ | caymanchem.combiomol.com |
| Molecular Weight | 398.6 g/mol | caymanchem.combiomol.com |
| Purity | ≥98% | biomol.com |
| Appearance | Solution in methyl acetate (B1210297) | caymanchem.combiomol.com |
| Storage Temperature | -20°C |
| Regulation (USA) | Schedule III Compound | caymanchem.combiomol.com |
Inter-Laboratory Comparison and Proficiency Testing Scheme Development
Proficiency testing (PT) is a cornerstone of quality assurance for analytical laboratories, including those accredited by the World Anti-Doping Agency (WADA). wada-ama.orggovtlab.gov.hk These schemes are designed to evaluate the performance of laboratories through inter-laboratory comparisons, where identical, well-characterized samples are distributed to multiple facilities for blind analysis. govtlab.gov.hkresearchgate.net Participation in PT schemes is a mandatory requirement for maintaining laboratory accreditation under standards like ISO/IEC 17043. govtlab.gov.hk
The development of robust PT schemes for anabolic steroids relies on the availability of high-purity certified reference materials like delta-6-testosterone enanthate. These materials are used to prepare the PT samples, which may be spiked into a biological matrix such as urine. The goal is for participating laboratories to correctly identify the prohibited substance, and in some cases, quantify it accurately. fei.org This process helps to:
Demonstrate the technical competence of participating laboratories. govtlab.gov.hk
Identify analytical problems or weaknesses in a laboratory's methodology. govtlab.gov.hk
Ensure consistency and comparability of results among different laboratories worldwide. nih.gov
Improve the ability to detect difficult-to-identify substances, such as new "designer" steroids. wada-ama.org
Given the continuous emergence of new steroid derivatives, PT schemes must evolve to include these novel compounds. researchgate.net A well-characterized material like delta-6-testosterone enanthate can be used to create challenging PT samples to test the screening procedures of anti-doping labs. An interlaboratory study on serum total testosterone measurements by mass spectrometry, for example, found that while results were much less variable than older immunoassay methods, between-assay variability was still the major contributor to discrepancies, highlighting the need for continued standardization. nih.gov
Table 3: Framework for a Hypothetical Proficiency Test Using a Steroid Reference Material
| Stage | Description | Role of delta-6-Testosterone Enanthate |
|---|---|---|
| 1. Preparation | The PT provider prepares samples by spiking a known concentration of an analyte into a biological matrix (e.g., urine). | The certified reference material of delta-6-testosterone enanthate is used to ensure the precise and accurate fortification of the PT samples. |
| 2. Distribution | The blind samples are shipped to participating laboratories under appropriate storage and transport conditions. | N/A |
| 3. Analysis | Each laboratory analyzes the sample using its own standard operating procedures for steroid screening and confirmation. | Laboratories use their own reference materials, calibrated against CRMs, to identify the unknown substance in the PT sample. |
| 4. Reporting | Laboratories submit their results (e.g., identification of the substance, and its concentration if required) to the PT provider. | N/A |
| 5. Evaluation | The PT provider assesses the performance of each laboratory by comparing their results to the known, assigned value of the sample. Performance is often evaluated using statistical measures like the Z-score. | The accuracy of the assigned value is directly dependent on the purity and characterization of the original reference material used. |
Through these mechanisms, delta-6-testosterone enanthate plays a vital role not only as a calibration standard for individual labs but also as a foundational component in the broader quality assurance framework that underpins the global anti-doping system.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Δ6-testosterone enanthate’s structural integrity and purity in forensic research?
- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for assessing purity (>98% thresholds, as per Certificates of Analysis) . Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemical details, particularly the Δ6 double bond and enanthate ester configuration, using canonical SMILES data . Forensic applications require cross-validation with reference standards from certified suppliers (e.g., Cayman Chemical) to ensure compliance with Schedule III regulations .
Q. How is Δ6-testosterone enanthate regulated in forensic toxicology, and what are its implications for research protocols?
- Methodological Answer : Classified as a Schedule III compound in the U.S., Δ6-testosterone enanthate is subject to strict chain-of-custody documentation in forensic studies. Researchers must use batch-specific Certificates of Analysis (COA) to verify authenticity and comply with the Controlled Substances Act . For international collaborations, alignment with the World Anti-Doping Agency (WADA) protocols is essential, given its structural similarity to prohibited anabolic-androgenic steroids (AAS) .
Advanced Research Questions
Q. What experimental models are optimal for investigating Δ6-testosterone enanthate’s pharmacological effects, and how do they address interspecies variability?
- Methodological Answer :
- Rodent models : Used for studying androgen receptor (AR) activation and metabolic effects (e.g., insulin resistance in polycystic ovary syndrome models via testosterone enanthate injections) . Limitations include differences in steroid metabolism between rodents and humans.
- Human trials : Controlled studies (e.g., 6-month testosterone enanthate administration at 200 mg/week) assess fat-free mass and bone density changes but require rigorous ethical oversight .
- In vitro systems : AR-transfected cell lines can isolate Δ6-testosterone enanthate’s binding affinity from confounding variables like esterase activity .
Q. How can researchers resolve contradictions in clinical data on Δ6-testosterone enanthate’s anabolic efficacy?
- Methodological Answer : Discrepancies arise from dosing regimens (e.g., 200 mg/week vs. 3.5 mg/kg) and outcome measures (e.g., muscle strength vs. lean mass). A meta-analytical approach should stratify data by:
- Dose-response relationships : Higher doses (e.g., 600 mg/week) may saturate ARs, diminishing returns on muscle hypertrophy .
- Population heterogeneity : Athletic vs. non-athletic subjects show divergent responses due to baseline androgen levels .
- Temporal factors : Strength gains may manifest at 3 weeks, while metabolic changes (e.g., nitrogen retention) require longer observation .
Q. What methodological challenges exist in detecting Δ6-testosterone enanthate metabolites for doping control?
- Methodological Answer : The enanthate ester’s prolonged half-life complicates detection windows. Current WADA protocols using testosterone/epitestosterone (T/E) ratios fail to identify 44% of users due to genetic polymorphisms in UGT2B17 enzymes . Advanced techniques like isotope-ratio mass spectrometry (IRMS) can distinguish exogenous Δ6-testosterone enanthate from endogenous testosterone by analyzing carbon isotopic signatures .
Q. How does esterification (enanthate) influence the pharmacokinetics of Δ6-testosterone, and how should this inform dosing schedules in clinical trials?
- Methodological Answer : The enanthate ester extends half-life to ~7–10 days via slow hydrolysis, necessitating weekly or biweekly administration to maintain stable serum levels . Pharmacokinetic modeling (e.g., non-linear mixed-effects models) can optimize dosing intervals to avoid supraphysiological peaks linked to adverse effects (e.g., erythrocytosis) .
Q. What longitudinal study designs are recommended to assess Δ6-testosterone enanthate’s long-term endocrine and metabolic impacts?
- Methodological Answer :
- Duration : Minimum 12-month follow-up to capture late-stage effects on bone density (via DXA scans) and hepatic enzymes .
- Biomarkers : Serial measurement of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and hematocrit to monitor HPG axis suppression and polycythemia .
- Control groups : Use placebo or dose-titrated cohorts to isolate compound-specific effects from confounding variables (e.g., resistance training) .
Q. How can researchers ensure batch-to-batch consistency of Δ6-testosterone enanthate in multi-center studies?
- Methodological Answer : Require suppliers to provide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
